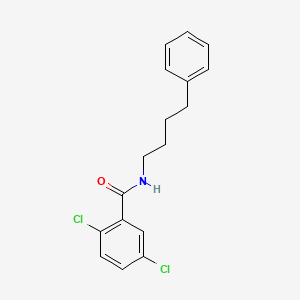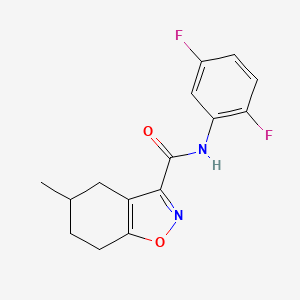![molecular formula C15H13N5OS B4586020 6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazolo[3,4-b][1,3,4]thiadiazole derivatives involves cyclization reactions and S-alkylation. For instance, Vaarla and Vedula (2015) detailed the synthesis of isoxazole-substituted fused triazolo-thiadiazoles, highlighting the use of 5-methylisoxazole-3-carboxylic acid and 4-amino 1,2-4-triazole-3,5-dithiol in the presence of phosphorous oxychloride to yield these compounds in good to excellent yields (Vaarla & Vedula, 2015).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of these compounds. For example, Nanjunda-Swamy et al. (2005) synthesized and characterized a similar compound through X-ray crystal structure analysis, revealing the crystallization in the monoclinic class under specific space group parameters (Nanjunda-Swamy et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives have been extensively studied for their synthetic procedures and potential applications in various fields. Vaarla et al. (2015) developed a novel synthesis method for isoxazole substituted fused triazolo-thiadiazoles, showcasing the chemical versatility of such compounds (Vaarla & Vedula, 2015). Dong et al. (2002) further explored the structural characteristics of a closely related compound through X-ray crystallography, providing insights into its molecular configuration (Dong et al., 2002).
Antimicrobial and Antifungal Properties
A significant body of research has focused on the antimicrobial and antifungal properties of triazolo-thiadiazole derivatives. Reddy et al. (2010) synthesized a series of compounds demonstrating marked inhibition against various bacterial and fungal strains (Reddy et al., 2010). This was echoed by Joshi et al. (2021), who reported that their synthesized triazolo-thiadiazoles showed interesting antibacterial and antifungal activities (Joshi et al., 2021).
Anticancer Activity
The anticancer potential of this compound derivatives has also been investigated. Chowrasia et al. (2017) synthesized fluorinated triazolo-thiadiazoles and evaluated their anticancer activity against several cancerous cell lines, finding moderate to good antiproliferative potency (Chowrasia et al., 2017). This research underscores the therapeutic potential of these compounds in cancer treatment.
Antioxidant and Anti-inflammatory Effects
Additionally, Sunil et al. (2010) explored the in vitro antioxidant property of triazolo-thiadiazoles, indicating their potential as potent antioxidants (Sunil et al., 2010). Amir et al. (2007) synthesized derivatives showing significant anti-inflammatory and analgesic potentials with low ulcerogenic indexes, highlighting their potential in developing new anti-inflammatory drugs (Amir et al., 2007).
Eigenschaften
IUPAC Name |
5-methyl-3-[3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-9-12(19-21-10)14-18-20-13(16-17-15(20)22-14)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDOKRCLDXEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)

![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)



![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![N-propyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4586023.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)
![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)